molecular formula C8H16O B6230124 2-ethyl-2-methylpent-4-en-1-ol CAS No. 1849288-43-2

2-ethyl-2-methylpent-4-en-1-ol

Cat. No.: B6230124
CAS No.: 1849288-43-2
M. Wt: 128.2
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Description

2-Ethyl-2-methylpent-4-en-1-ol is a branched alkenol with the molecular formula C₈H₁₆O. Its structure includes a pentenol backbone (five-carbon chain with a double bond at position 4) and two alkyl substituents—a methyl and ethyl group—at position 2. The primary hydroxyl group is located at position 1. This compound is hypothesized to exhibit properties typical of branched alkenols, such as moderate polarity, volatility influenced by branching, and reactivity at both the hydroxyl group and double bond.

Properties

CAS No.

1849288-43-2

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-pentene with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-ethyl-2-methylpent-4-en-1-al. This process requires specific catalysts and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-methylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2-ethyl-2-methylpent-4-en-1-al or 2-ethyl-2-methylpentan-4-one.

    Reduction: 2-ethyl-2-methylpentanol.

    Substitution: 2-ethyl-2-methylpent-4-en-1-chloride or 2-ethyl-2-methylpent-4-en-1-bromide.

Scientific Research Applications

2-ethyl-2-methylpent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of aldehydes or ketones. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of saturated alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-ethyl-2-methylpent-4-en-1-ol with key analogs identified in the evidence:

Compound Name Molecular Formula Average Mass (g/mol) Key Structural Features Synthesis/Applications
This compound C₈H₁₆O ~128.21 (calculated) Branched C₂ and C₃ substituents at C2; double bond at C4 Hypothesized synthesis via Grignard alkylation or aldol condensation (analogous to ). Potential use in fragrances or polymer precursors.
4-Methylpent-4-en-1-ol C₆H₁₂O 100.16 Methyl group at C4; double bond at C4 Synthesized via Grignard reaction (e.g., EtMgCl) and oxidation . Used in organic intermediates .
2-Methyl-4-penten-2-ol C₆H₁₂O 100.16 Methyl group at C2; double bond at C4 Safety data documented; industrial solvent or flavoring agent .
(E)-4-Methylhex-4-en-3-ol C₇H₁₄O 114.18 Methyl group at C4; double bond at C4 Prepared via Grignard reaction and MnO₂ oxidation; precursor to ketones .
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO 129.20 Dimethylamino group at C5; double bond at C2 High-purity compound for pharmaceuticals and advanced materials (e.g., thermal stabilizers) .

Key Comparative Insights :

  • Branching Effects : The additional ethyl and methyl substituents in this compound increase steric hindrance compared to simpler analogs like 4-methylpent-4-en-1-ol. This reduces intermolecular forces, likely lowering its boiling point relative to linear isomers .
  • Reactivity : The terminal hydroxyl group and internal double bond make it susceptible to oxidation (e.g., forming ketones or epoxides) and electrophilic additions, similar to (E)-4-methylhex-4-en-3-ol .
  • Functional Group Influence: Unlike 5-(dimethylamino)pent-2-en-1-ol, which has an electron-donating dimethylamino group, this compound lacks heteroatoms, limiting its applications in catalysis or drug design .
  • Synthetic Pathways: Grignard reactions (e.g., alkylation of enones) and aldol condensations (as used for 2-methyl-1-phenylpent-1-en-3-one in ) are plausible routes for its synthesis.

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